molecular formula C8H15Cl B14548337 2-Chloro-3,4,4-trimethylpent-2-ene CAS No. 62082-65-9

2-Chloro-3,4,4-trimethylpent-2-ene

Cat. No.: B14548337
CAS No.: 62082-65-9
M. Wt: 146.66 g/mol
InChI Key: KAUYYXUNAARIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,4,4-trimethylpent-2-ene is an organic compound with the molecular formula C8H15Cl. It is a chlorinated derivative of 3,4,4-trimethylpent-2-ene, characterized by the presence of a chlorine atom attached to the second carbon of the pentene chain. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4,4-trimethylpent-2-ene typically involves the chlorination of 3,4,4-trimethylpent-2-ene. One common method is the addition of chlorine gas to 3,4,4-trimethylpent-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4,4-trimethylpent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Dehydrohalogenation can occur in the presence of strong bases like sodium ethoxide, resulting in the formation of alkenes.

    Addition Reactions: The double bond in the pentene chain can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Sodium ethoxide in ethanol.

    Addition: Bromine in carbon tetrachloride, hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: 2-Hydroxy-3,4,4-trimethylpent-2-ene.

    Elimination: 3,4,4-Trimethylpent-2-ene.

    Addition: 2,3-Dibromo-3,4,4-trimethylpentane.

Scientific Research Applications

2-Chloro-3,4,4-trimethylpent-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4,4-trimethylpent-2-ene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a starting material.

Comparison with Similar Compounds

Similar Compounds

    3,4,4-Trimethylpent-2-ene: The non-chlorinated parent compound.

    2-Bromo-3,4,4-trimethylpent-2-ene: A brominated analogue.

    2-Iodo-3,4,4-trimethylpent-2-ene: An iodinated analogue.

Uniqueness

2-Chloro-3,4,4-trimethylpent-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its non-halogenated and other halogenated analogues. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and elimination reactions. This unique reactivity profile makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

2-chloro-3,4,4-trimethylpent-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl/c1-6(7(2)9)8(3,4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUYYXUNAARIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)Cl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60812106
Record name 2-Chloro-3,4,4-trimethylpent-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60812106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62082-65-9
Record name 2-Chloro-3,4,4-trimethylpent-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60812106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.